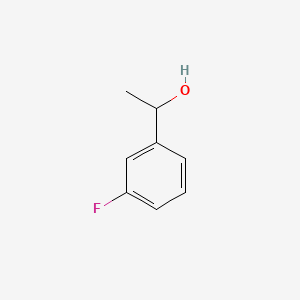

1-(3-Fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942055 | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-63-1, 20044-46-6 | |

| Record name | 3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(3-Fluorophenyl)ethanol, an important fluorinated aromatic alcohol. Its utility as a key intermediate in the synthesis of various pharmaceutical compounds makes a thorough understanding of its characteristics essential for professionals in chemical research and drug development.[1] This document collates critical data, outlines a general experimental protocol for its synthesis, and presents logical workflows relevant to its laboratory preparation.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The compound is stable under normal storage and handling conditions, typically stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2][3]

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 196.2°C at 760 mmHg 187-189°C 104-106°C at 20 mmHg | [4] [1] [5] |

| Density | 1.123 g/cm³ 1.210 g/mL | [4] [5] |

| Refractive Index | 1.51 1.5035 | [4] [5] |

| Flash Point | 90.1°C 93°C (199°F) | [4] [5] |

| Vapor Pressure | 0.251 mmHg at 25°C | [4] |

| Storage Temperature | Room Temperature | [5] |

Chemical Identifiers and Molecular Data

| Identifier | Value | Source |

| CAS Number | 402-63-1 | [1][4][5][6] |

| Molecular Formula | C₈H₉FO | [1][4][5][6][7] |

| Molecular Weight | 140.16 g/mol 140.155 g/mol 140.1549 g/mol | [5][8] [1] [4][7] |

| IUPAC Name | 1-(3-fluorophenyl)ethan-1-ol | [6] |

| Synonyms | 3-fluorophenyl methyl carbinol, 3-Fluoro-α-methylbenzenemethanol | [4] |

| InChI | InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | [1][4] |

| InChIKey | YESOPGLEIJQAEF-UHFFFAOYSA-N | [1][9] |

| Canonical SMILES | CC(C1=CC(=CC=C1)F)O | [1][6] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectra are available through specialized databases, key analytical data has been reported.

-

¹H NMR (500 MHz, CDCl₃): δ 1.51 (3H, d, J = 6.2 Hz, CH₃), 2.06 (1H, br, s, OH), 4.93 (1H, q, J = 5.9 Hz, CH), 6.95-6.99 (1H, m, Ar), 7.01-7.11 (2H, m, Ar), 7.14-7.35 (1H, m, Ar).[10]

-

¹³C NMR: Full spectral data is available in databases, with the solvent noted as CDCl₃ and the standard as TMS.[9]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available.[1]

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram: GHS07 (Exclamation mark)

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.[2]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as protective gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Experimental Protocols & Synthesis

This compound is primarily used as a synthetic intermediate.[1] A common and effective method for its preparation is the reduction of its corresponding ketone, 3'-fluoroacetophenone. This transformation can be achieved through various reductive methods, including biocatalytic reduction, which offers high enantioselectivity for producing specific chiral isomers.

General Protocol: Asymmetric Bioreduction of 3'-Fluoroacetophenone

This protocol describes a general workflow for the whole-cell biocatalytic reduction of 3'-fluoroacetophenone to produce enantiomerically enriched this compound, based on similar reported biotransformations.[11][12][13]

-

Microorganism Cultivation: A suitable microorganism (e.g., recombinant E. coli) expressing a carbonyl reductase is cultivated in an appropriate growth medium until a desired cell density is reached.

-

Bioreduction Reaction Setup: The reaction is typically performed in a buffered solution (e.g., PBS buffer, pH 7.0-7.5).[11] Recombinant microbial whole cells are suspended in the buffer. A co-substrate, such as glucose or isopropanol, is added to facilitate cofactor regeneration (NADH/NADPH).

-

Substrate Addition: 3'-Fluoroacetophenone, the substrate, is added to the reaction mixture. To improve substrate availability and reduce toxicity, co-solvents or surfactants like Tween-20 may be incorporated.[11][12][13]

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) to ensure proper mixing and aeration.[11][13]

-

Monitoring and Extraction: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]

-

Product Isolation: Upon completion, the reaction mixture is extracted with an organic solvent, such as ethyl acetate.[11]

-

Purification and Analysis: The combined organic phases are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography if necessary. The final product's purity and enantiomeric excess are determined by chiral HPLC or GC.[10]

Logical and Experimental Workflows

While specific signaling pathways involving this compound are not extensively detailed in public literature due to its primary role as a synthetic building block, the following diagrams illustrate the logical workflows for its synthesis and analysis.

Caption: General workflow for the chemical synthesis and purification of this compound.

Caption: Standard experimental workflow for NMR-based structural analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. afdc.energy.gov [afdc.energy.gov]

- 4. This compound | 402-63-1 [chemnet.com]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 402-63-1 | this compound [chemindex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol (CAS 402-63-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)ethanol, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical industry. This document consolidates essential physicochemical data, spectroscopic information, and relevant applications to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by limited solubility in water but demonstrates good solubility in organic solvents such as ethanol and acetone.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 402-63-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₉FO | [2][3][4][6][7] |

| Molecular Weight | 140.16 g/mol | [2][4][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 196.2°C @ 760 mmHg120-121°C @ 45 Torr104-106°C @ 20 mmHg187-189°C | [3][6][2][7][4][1] |

| Density | 1.120 - 1.123 g/cm³ @ 20°C | [2][3][6] |

| Refractive Index (n_D^20) | 1.503 - 1.510 | [2][3][4][6] |

| Flash Point | 70 - 93°C | [2][3][4][6] |

| Solubility | Limited in water; Soluble in ethanol, acetone | [1] |

| Storage | Store at ambient room temperature | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectral features are summarized below.

| Spectroscopy | Data Highlights |

| ¹H NMR | Data available from spectral databases. |

| ¹³C NMR | Data available from spectral databases. |

| Mass Spectrometry (MS) | Data available from spectral databases. |

| Infrared (IR) | Data available from spectral databases. |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of its corresponding ketone, 3'-fluoroacetophenone. A general experimental workflow for this reduction is outlined below.

-

Reactant Setup: To a solution of 3'-fluoroacetophenone (1 equivalent) in methanol in a round-bottom flask, stir the mixture at room temperature until all the starting material is dissolved.

-

Reduction: Cool the flask in an ice-water bath. Add sodium borohydride (NaBH₄) (typically 1.0-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature remains low.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes:ethyl acetate.

-

Work-up: Once the reaction is complete, slowly quench the reaction by adding water or dilute HCl. This should be done carefully in the ice bath.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its primary application is as an intermediate in the preparation of more complex molecules, especially active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. It is utilized in the synthesis of compounds targeting a range of therapeutic areas, including antiviral, antifungal, and analgesic agents.[1]

Safety Information

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.

References

Synthesis of 1-(3-Fluorophenyl)ethanol from 3-Fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical agents. The document details established synthetic methodologies, including chemical reduction and asymmetric synthesis, for the conversion of 3-fluoroacetophenone to the target secondary alcohol. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, comparative data, and workflow visualizations to facilitate the efficient and stereoselective production of this important building block.

Introduction

This compound is a crucial chiral building block in the synthesis of a variety of biologically active molecules, including potential antiviral, antifungal, and analgesic compounds.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. The stereochemistry of the secondary alcohol moiety is frequently critical for biological activity, making the development of efficient and enantioselective synthetic routes a key focus of research. This guide explores the primary methods for the synthesis of this compound from the readily available starting material, 3-fluoroacetophenone.

Properties of Reactants and Products

A thorough understanding of the physicochemical properties of the starting material and the product is essential for safe handling, reaction optimization, and purification.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 3-Fluoroacetophenone | C₈H₇FO | 138.14 | Liquid | 81 °C/9 mmHg | |

| This compound | C₈H₉FO | 140.16 | Liquid | 187-189 |

Synthetic Methodologies

The conversion of 3-fluoroacetophenone to this compound is primarily achieved through the reduction of the ketone functionality. This can be accomplished using various reducing agents and methodologies, each with its own advantages in terms of yield, selectivity, and scalability.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is favored for its ease of handling and high yields in alcoholic solvents.

Experimental Protocol:

A general procedure for the sodium borohydride reduction of an acetophenone derivative is as follows:[2][3]

-

In a round-bottom flask, dissolve 3-fluoroacetophenone (1.0 eq.) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Quantitative Data:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NaBH₄ | Methanol | 0 to RT | 1-3 | >95 (typical) | [2][3] |

Workflow Diagram:

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative for the reduction of ketones. This method typically involves the use of a transition metal catalyst, such as palladium or platinum, under a hydrogen atmosphere.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a fluoroacetophenone is as follows:[4]

-

In a high-pressure reactor, dissolve 3-fluoroacetophenone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of a heterogeneous catalyst (e.g., 5-10 mol% of Pd/C or PtO₂).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 bar).

-

Stir the reaction mixture at room temperature or elevated temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully depressurize the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography if necessary.

Quantitative Data:

| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd/C (10%) | Ethanol | 10 | 25 | 12 | High (typical) | [4] |

| PtO₂ | Methanol | 5 | 25 | 8 | High (typical) | [5] |

Workflow Diagram:

Asymmetric Synthesis

For applications where a specific enantiomer of this compound is required, asymmetric synthesis is the preferred method. This can be achieved through catalytic asymmetric transfer hydrogenation or biocatalytic reduction.

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone substrate.

Experimental Protocol:

A general procedure for the asymmetric transfer hydrogenation of an acetophenone derivative is as follows:[6]

-

In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., a Ru(II) or Ir(III) complex with a chiral ligand, 0.5-2 mol%) in a suitable solvent (e.g., isopropanol).

-

Add a base (e.g., KOH or NaOH, 5-10 mol%).

-

Add 3-fluoroacetophenone (1.0 eq.).

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time, monitoring the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify by column chromatography to yield the enantioenriched this compound.

Quantitative Data for Similar Substrates:

| Catalyst System | Hydrogen Donor | Base | Temperature (°C) | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | i-PrOH | KOH | 28 | 95 | 97 (S) | |

| Ir(III)-ferrocenyl phosphinite | i-PrOH | NaOH | 80 | 99 | 92 (R) | [6] |

Enzymes, particularly ketoreductases (KREDs), offer high enantioselectivity under mild reaction conditions. Whole-cell biocatalysis is often employed to avoid the need for costly cofactor regeneration.

Experimental Protocol:

A representative procedure for the biocatalytic reduction of a substituted acetophenone is as follows, adapted from a similar synthesis:[7]

-

Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

-

Suspend the recombinant E. coli cells expressing a suitable ketoreductase in the buffer.

-

Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) and the corresponding dehydrogenase if not using whole cells.

-

Add 3-fluoroacetophenone to the desired concentration (e.g., 10-50 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, filter, and concentrate to obtain the enantioenriched alcohol.

-

Purify if necessary.

Quantitative Data for a Similar Substrate (3'-(Trifluoromethyl)acetophenone): [7]

| Biocatalyst | Co-substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |

| Recombinant E. coli with KRED | Glucose | 30 | 18 | 91.5 | >99.9 (R) |

Logical Relationship Diagram for Synthesis Method Selection:

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself and, as such, is not directly involved in specific signaling pathways. Its significance lies in its role as a key structural motif and chiral building block for the synthesis of more complex, biologically active molecules. The introduction of the 3-fluorophenyl ethanol moiety can be a critical step in the development of new therapeutic agents, where the fluorine atom and the stereocenter of the alcohol play crucial roles in target binding and overall drug properties.

Conclusion

The synthesis of this compound from 3-fluoroacetophenone can be achieved through several reliable and efficient methods. For the production of the racemic alcohol, sodium borohydride reduction and catalytic hydrogenation are excellent choices, offering high yields and operational simplicity. When enantiopure this compound is the target, asymmetric transfer hydrogenation and biocatalytic reduction provide outstanding levels of stereocontrol. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including the desired stereochemistry, scale of the reaction, and available resources. This guide provides the necessary technical information to enable researchers to make informed decisions and effectively implement the synthesis of this valuable pharmaceutical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Fluorophenyl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical and chemical research. This document includes a summary of its molecular characteristics, a detailed experimental protocol for its asymmetric synthesis via biocatalysis, and a workflow diagram illustrating the synthetic process.

Core Molecular and Physical Properties

This compound is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its physical state is typically a colorless to pale yellow liquid. The presence of the fluorine atom can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, making it a valuable component in the design of novel bioactive compounds.

A comprehensive summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [1][2][3][4][5] |

| Molecular Weight | 140.16 g/mol | [2][4][6][7] |

| CAS Number | 402-63-1 | [1][2][3][5] |

| Density | 1.123 g/cm³ | [3][5] |

| Boiling Point | 196.2 °C at 760 mmHg | [3][5] |

| Flash Point | 90.1 °C | [3][5] |

| Refractive Index | 1.51 | [3][5] |

Asymmetric Synthesis via Biocatalytic Reduction

The enantiomerically pure forms of this compound are crucial chiral building blocks in the synthesis of pharmaceuticals. Asymmetric reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is a common strategy to obtain the desired enantiomer. Biocatalysis, utilizing whole-cell systems, offers a green and highly selective method for this transformation. The following experimental protocol is based on established methodologies for the asymmetric reduction of similar aromatic ketones.

Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol describes a representative method for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol using recombinant E. coli cells expressing a carbonyl reductase.

1. Materials and Reagents:

-

Recombinant E. coli cells harboring a suitable carbonyl reductase gene.

-

Luria-Bertani (LB) medium for cell cultivation.

-

Inducer for protein expression (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

3'-Fluoroacetophenone (substrate).

-

Glucose (co-substrate for cofactor regeneration).

-

Phosphate buffer (e.g., 100 mM, pH 7.0).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Drying agent (e.g., anhydrous sodium sulfate).

-

Analytical standards of the substrate and product.

2. Equipment:

-

Shaking incubator for cell culture.

-

Centrifuge for cell harvesting.

-

Bioreactor or reaction vessel with temperature and pH control.

-

Analytical instrumentation for reaction monitoring (e.g., Gas Chromatography - GC or High-Performance Liquid Chromatography - HPLC) with a chiral column.

3. Cell Cultivation and Induction:

-

Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

-

Incubate at 37 °C with shaking at 200 rpm overnight.

-

Transfer the overnight culture to 1 L of fresh LB medium and continue incubation at 37 °C.

-

When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Further incubate at a lower temperature (e.g., 20 °C) for 12-16 hours to ensure proper protein folding.

4. Whole-Cell Bioreduction:

-

Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4 °C.

-

Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

In a temperature-controlled reaction vessel, prepare the reaction mixture containing the cell suspension, 3'-fluoroacetophenone (e.g., 10 mM), and glucose (e.g., 50 mM) in phosphate buffer.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the substrate and the enantiomeric excess of the product using chiral GC or HPLC.

5. Product Extraction and Analysis:

-

Once the reaction reaches completion (typically within 24 hours), terminate the reaction by centrifuging to remove the cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product if necessary using column chromatography.

-

Confirm the identity and determine the enantiomeric excess of the final product using analytical techniques.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the biocatalytic synthesis of this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 402-63-1 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 1-(3-Fluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds[1]. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the standard methodologies for its determination, enabling researchers to generate precise and reliable data.

Introduction to this compound

This compound (CAS No. 402-63-1) is a colorless to pale yellow liquid alcohol. Its structure, featuring a polar hydroxyl group and a fluorinated phenyl ring, imparts a distinct solubility profile that is critical for its application in chemical synthesis and pharmaceutical development[1]. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, crystallization processes, and purification protocols.

Key Physicochemical Properties:

-

Molecular Weight: 140.16 g/mol [4]

-

Boiling Point: Approximately 187-196.2°C at 760 mmHg[1][2][3]

-

Appearance: Colorless to pale yellow liquid[1]

Solubility Profile and Data

Qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol and acetone, while exhibiting limited solubility in water[1]. The principle of "like dissolves like" suggests its miscibility in a range of polar and moderately polar organic solvents due to the presence of the hydroxyl group capable of hydrogen bonding[5].

As of this guide's publication, extensive quantitative solubility data (e.g., mole fraction solubility at various temperatures) for this compound across a wide array of organic solvents has not been reported in peer-reviewed literature. To facilitate research and development, this guide provides a standardized protocol for determining this data. The following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Experimental Solubility Data for this compound

| Solvent Name | Solvent Class | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100g Solvent) |

|---|---|---|---|---|

| Example: Acetone | Ketone | 298.15 | Record Value Here | Record Value Here |

| Example: Toluene | Aromatic HC | 298.15 | Record Value Here | Record Value Here |

| Example: Methanol | Alcohol | 298.15 | Record Value Here | Record Value Here |

| Example: Ethyl Acetate | Ester | 298.15 | Record Value Here | Record Value Here |

| Example: Heptane | Aliphatic HC | 298.15 | Record Value Here | Record Value Here |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a robust and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature[6].

3.1. Materials and Equipment

-

This compound (solute) of known high purity (e.g., >97%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass equilibrium vessel or multiple sealed vials

-

Thermostatic water bath with precise temperature control (±0.1 K)

-

Magnetic stirrer and stir bars or orbital shaker

-

Analytical balance (±0.0001 g)

-

Syringes with micropore filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

-

Calibrated glassware (volumetric flasks, pipettes)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in the equilibrium vessel. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Place it in the thermostatic bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the liquid phase remains constant.

-

Phase Separation: Stop the agitation and allow the mixture to settle for at least 2-4 hours while maintaining the constant temperature. This allows the undissolved solute to precipitate, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a micropore filter and dispense the saturated solution into a pre-weighed volumetric flask. This prevents the precipitation of the solute due to temperature changes.

-

Quantification: Determine the exact mass of the collected sample. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated HPLC, GC, or other appropriate analytical method to determine the concentration of this compound.

-

Calculation: From the measured concentration and the masses of the sample and solvent, calculate the mole fraction solubility or other desired solubility units.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

While published quantitative data on the solubility of this compound is limited, this guide equips researchers with the necessary framework to produce this critical information. By employing standardized methodologies such as the isothermal saturation method, drug development professionals can accurately determine solubility profiles, leading to more efficient process development, higher yields, and improved purity in the synthesis of pharmaceutically relevant molecules.

References

Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Fluorophenyl)ethanol, a key intermediate in various synthetic applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 - 7.14 | m | - | 1H | Ar-H |

| 7.11 - 7.01 | m | - | 2H | Ar-H |

| 6.99 - 6.95 | m | - | 1H | Ar-H |

| 4.93 | q | 5.9 | 1H | CH-OH |

| 2.06 | br s | - | 1H | OH |

| 1.51 | d | 6.2 | 3H | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 163.0 (d, J = 243 Hz) | C-F |

| 148.5 (d, J = 7 Hz) | C-C-OH |

| 129.8 (d, J = 8 Hz) | Ar-CH |

| 121.0 | Ar-CH |

| 114.0 (d, J = 21 Hz) | Ar-CH |

| 112.5 (d, J = 22 Hz) | Ar-CH |

| 69.5 | CH-OH |

| 25.0 | CH₃ |

Note: The ¹³C NMR data is predicted as experimental data from open sources is unavailable. Chemical shifts and coupling constants are estimations.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2975 | Medium | C-H stretch (aliphatic) |

| 1590, 1490, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-F stretch |

| 1150 | Strong | C-O stretch (secondary alcohol) |

| 780, 690 | Strong | C-H bend (aromatic, meta-disubstituted) |

Technique: Neat, as a thin film between salt plates.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 140 | 40 | [M]⁺ (Molecular Ion) |

| 125 | 100 | [M - CH₃]⁺ |

| 97 | 60 | [M - CH₃ - CO]⁺ or [C₆H₄F]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition: a. The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. b. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 30 degrees. c. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Data Acquisition: a. The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz. b. The spectrum is acquired with proton decoupling. c. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are used. d. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

1. Sample Preparation: a. Place a small drop of neat this compound onto a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. b. Gently place a second salt plate on top to create a thin capillary film of the liquid between the plates.

2. Data Acquisition: a. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. b. A background spectrum of the empty salt plates is first acquired. c. The sample is then placed in the spectrometer's sample holder. d. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction: a. A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. b. The sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) interface.

2. Data Acquisition: a. The mass spectrum is obtained using an electron ionization (EI) source. b. The electron energy is set to 70 eV. c. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

An In-depth Technical Guide to the Safety and Handling of 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 402-63-1 | [1][2][3][4] |

| Molecular Formula | C8H9FO | [1][2][4] |

| Molecular Weight | 140.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 187-189°C at 760 mmHg; 104-106°C at 20 mmHg | [1][3][4] |

| Flash Point | 90.1°C - 93°C (199°F) | [3][4] |

| Density | 1.123 - 1.210 g/cm³ | [3][4] |

| Refractive Index | 1.5035 - 1.51 | [3][4] |

| Storage Temperature | Room Temperature | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates it can cause irritation to the skin, eyes, and respiratory system.[1][2]

| Hazard Classification | GHS Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing fumes, mist, spray, or vapors.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

Experimental Protocols: Safe Handling Procedures

Detailed experimental protocols for toxicological studies are not publicly available. However, the following standard laboratory procedures are mandatory for handling this compound safely.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area.[2] A certified chemical fume hood is required for all operations that may generate vapors, mists, or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2]

-

3.2. General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

References

Commercial Suppliers and Technical Guide for 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. This document outlines its commercial availability, physicochemical properties, and its role in the development of active pharmaceutical ingredients (APIs).

Commercial Availability

This compound is readily available from several commercial suppliers catering to the research and pharmaceutical industries. Key suppliers include:

-

Sigma-Aldrich (Merck): A major global supplier of chemicals for research and development, offering this compound in various quantities.

-

Thermo Scientific Chemicals: Provides this compound, often with detailed specifications and certificates of analysis available upon request.[1][2]

-

BLD Pharm: A supplier of a wide range of pharmaceutical intermediates, including this compound.[3]

-

Apollo Scientific: Offers the chiral (S)-enantiomer of this compound with detailed purity analysis.[4]

-

Guidechem: A platform listing multiple suppliers of this compound, providing a broad sourcing base.[5]

-

P212121 Store: A specialized supplier of chemical compounds for research purposes.[6]

Physicochemical and Quality Specifications

The following tables summarize the typical physical and chemical properties of this compound, as well as representative purity specifications based on commercially available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 402-63-1 | [5][6][7] |

| Molecular Formula | C₈H₉FO | [5] |

| Molecular Weight | 140.16 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 104-106 °C at 20 mmHg | [6] |

| Density | ~1.12 g/cm³ | [5] |

| Refractive Index | ~1.500-1.505 @ 20°C | [1] |

| Flash Point | 93 °C (199 °F) | [6] |

Table 2: Representative Certificate of Analysis Data for (S)-1-(3-Fluorophenyl)ethanol

| Test | Specification | Result |

| Purity (by GC) | ≥98.0% | 99% |

| Chiral Purity (ee) | ≥97.0% | 98% |

| Appearance | Clear liquid | Conforms |

Note: Data is representative and based on a Certificate of Analysis from Apollo Scientific for the (S)-enantiomer.[4] Specifications from other suppliers may vary.

Role in Pharmaceutical Synthesis and Drug Development

Chiral alcohols, such as this compound, are critical intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients.[8][9][10] The stereochemistry of a drug is often paramount to its efficacy and safety, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. The asymmetric synthesis of drug candidates frequently employs chiral building blocks like this compound to introduce a specific stereocenter.

Experimental Protocol: Asymmetric Synthesis

The following is an exemplary experimental protocol for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol, adapted from a procedure for a structurally similar compound.[11] This biocatalytic method utilizes a recombinant E. coli strain expressing a carbonyl reductase.

Materials:

-

3'-Fluoroacetophenone

-

Recombinant E. coli cells expressing a suitable carbonyl reductase

-

Phosphate buffer (pH 7.0)

-

Isopropanol (co-substrate for cofactor regeneration)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Gas chromatograph with a chiral column (e.g., Chirasil-DEX CB)

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Biotransformation: In a sterile flask, prepare a reaction mixture containing the phosphate buffer, a specific concentration of the harvested cells (e.g., 10-20 g/L dry cell weight), 3'-fluoroacetophenone (e.g., 50-100 mM), and a co-substrate such as isopropanol (e.g., 5-10% v/v).

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for a specified duration (e.g., 12-24 hours).

-

Extraction: After the reaction is complete, extract the product from the aqueous phase by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic layer. Repeat the extraction process to maximize product recovery.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude (R)-1-(3-Fluorophenyl)ethanol.

-

Analysis: Determine the conversion and enantiomeric excess of the product using gas chromatography with a chiral column.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. B23144.14 [thermofisher.com]

- 3. 402-63-1|this compound|BLD Pharm [bldpharm.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. store.p212121.com [store.p212121.com]

- 7. This compound | 402-63-1 [sigmaaldrich.com]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmtech.com [pharmtech.com]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Appearance and Stability of 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Fluorophenyl)ethanol, with a focus on its appearance and stability. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C8H9FO.[1][2][3][4] It is commonly used as an intermediate in the synthesis of pharmaceutical compounds and in chemical research.[2]

Physical Appearance

This compound is typically a liquid at room temperature.[3][5] Its appearance is described as a clear, colorless to pale yellow liquid.[2][3]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound gathered from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 140.15 g/mol | [6] |

| 140.1549 g/mol | [4][7] | |

| 140.15500 g/mol | [2] | |

| 140.16 g/mol | [5][8] | |

| Boiling Point | 104-106°C at 20 mmHg | [8] |

| 187-189°C | [2] | |

| 196.2°C at 760 mmHg | [4] | |

| Density | 1.123 g/cm³ | [4] |

| 1.210 g/cm³ | [8] | |

| Refractive Index | 1.4995-1.5045 at 20°C | [3] |

| 1.5035 | [8] | |

| 1.51 | [4] | |

| Flash Point | 90.1°C | [4] |

| 93°C (199°F) | [8] | |

| Vapor Pressure | 0.251 mmHg at 25°C | [4] |

| Purity (Assay by GC) | ≥96.0% | [3] |

| 97% | [5] | |

| 98% |

Chemical Stability and Storage

General Stability

This compound is stable under normal handling and storage conditions.[1][9] However, like many organic compounds, it can be susceptible to degradation under specific conditions. One safety data sheet for a similar compound, (±)-α-methylbenzyl alcohol, notes that it may form explosive peroxides and recommends testing for peroxide formation before distillation or evaporation, or discarding after one year.[10]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are to keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1][2][9] The compound should be sealed in a dry environment at room temperature.[5][6]

Conditions and Materials to Avoid

To prevent degradation and hazardous reactions, the following should be avoided:

-

Heat, sparks, and open flames : this compound is a combustible liquid.[1][9][10]

-

Strong oxidizing agents : These are incompatible materials that can react with the compound.[1][9]

Hazardous Decomposition Products

Under normal conditions of storage and use, hazardous decomposition products are not expected.[1] However, in the event of a fire, thermal decomposition can generate hazardous products such as carbon oxides and hydrogen fluoride.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly provided in the surveyed literature. However, the following are general methodologies for the key parameters cited.

Determination of Physical Appearance

-

Objective : To visually inspect the physical state, color, and clarity of the substance.

-

Methodology :

-

A sample of this compound is placed in a clean, dry, transparent container (e.g., a glass vial or beaker).

-

The sample is observed under good lighting against both a white and a black background.

-

The physical state (liquid), color (e.g., colorless, pale yellow), and clarity (e.g., clear, hazy, presence of particulates) are recorded.

-

Determination of Boiling Point

-

Objective : To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Methodology (Distillation Method) :

-

A small quantity of the sample is placed in a distillation flask with a few boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer, with the condensate dripping from the thermometer bulb, is recorded as the boiling point. The atmospheric pressure is also recorded.

-

Determination of Density

-

Objective : To determine the mass per unit volume of the substance.

-

Methodology (Pycnometer Method) :

-

A clean, dry pycnometer (a flask of a known volume) is weighed empty.

-

The pycnometer is filled with the sample, and any excess is removed.

-

The filled pycnometer is weighed.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

-

Objective : To measure the extent to which light is refracted when it passes through the liquid.

-

Methodology (Abbe Refractometer) :

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Assessment of Chemical Stability (General Workflow)

-

Objective : To evaluate the stability of the compound under various stress conditions over time.

-

Methodology :

-

Initial Analysis : A baseline analysis of the pure compound is performed to determine its initial purity and physical properties.

-

Stress Conditions : Samples of the compound are exposed to various stress conditions, such as elevated temperature, high humidity, UV light, and exposure to oxidizing agents.

-

Time Points : At specified time intervals, samples are withdrawn from each stress condition.

-

Analysis : The withdrawn samples are analyzed for any changes in physical appearance, purity (typically by Gas Chromatography - GC or High-Performance Liquid Chromatography - HPLC), and the formation of degradation products.

-

Data Evaluation : The results are compared to the initial analysis to determine the rate of degradation and identify the degradation products.

-

Visualizations

Factors Influencing Chemical Stability

The following diagram illustrates the key factors that can influence the chemical stability of this compound.

Caption: Factors influencing the stability of this compound.

General Workflow for a Chemical Stability Study

This diagram outlines a typical experimental workflow for assessing the stability of a chemical compound.

Caption: General experimental workflow for a chemical stability study.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 402-63-1 [chemnet.com]

- 5. This compound | 402-63-1 [sigmaaldrich.com]

- 6. 402-63-1|this compound|BLD Pharm [bldpharm.com]

- 7. 402-63-1 | this compound [chemindex.com]

- 8. store.p212121.com [store.p212121.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

1-(3-Fluorophenyl)ethanol: A Core Technical Guide for Chiral Synthesis

Introduction: 1-(3-Fluorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its stereogenic center and the presence of a fluorine atom make it a valuable synthon for the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability and binding affinity. This guide provides an in-depth overview of the physicochemical properties, synthesis, resolution, and applications of (R)- and (S)-1-(3-fluorophenyl)ethanol for researchers and professionals in drug development.[1][2][3][4]

Physicochemical and Spectroscopic Data

The enantiomers of this compound share identical physical properties except for their interaction with plane-polarized light. The data presented below pertains to the racemic mixture unless otherwise specified.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO | [5] |

| Molecular Weight | 140.16 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 187-189 °C (at 760 mmHg) | [5] |

| 81 °C (at 9 mmHg) | [7] | |

| Density | 1.126 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.509 | [7] |

| Solubility | Soluble in organic solvents (ethanol, acetone); limited solubility in water. | [5] |

| Storage | Store at room temperature. | [5] |

Table 2: Spectroscopic Data

| Spectrum Type | Data (Solvent: CDCl₃) | Source(s) |

| ¹H NMR (400 MHz) | δ (ppm): 7.38 (m, 1H), 7.23–7.30 (m, 3H), 4.88 (q, J = 6.4 Hz, 1H), 1.93 (s, 1H, -OH), 1.49 (d, J = 6.4 Hz, 3H) | [8] |

| ¹³C NMR (100 MHz) | δ (ppm): 147.9, 134.4, 129.8, 127.5, 125.6, 123.6, 69.8, 25.2 | [6][8] |

| Infrared (IR) | ν_max (cm⁻¹): 3355, 1598, 1574, 1477, 1079, 811, 786, 697 | [8] |

| Note: In an achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical. |

Synthesis and Enantiomeric Resolution

The preparation of enantiopure this compound is primarily achieved through two strategic routes: asymmetric synthesis from the prochiral ketone precursor or kinetic resolution of the racemic alcohol.

Asymmetric Synthesis

Asymmetric reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is a direct and efficient method to obtain either the (R) or (S) enantiomer. This transformation is often accomplished using biocatalysts, which offer high enantioselectivity under mild reaction conditions.[1][9]

-

Whole-Cell Bioreduction: Microorganisms such as Lactobacillus paracasei have been shown to be highly effective for the asymmetric reduction of aromatic ketones, producing chiral secondary alcohols with high yields and excellent enantiomeric excess (ee).[9]

-

Isolated Enzymes: Purified alcohol dehydrogenases (ADHs) or carbonyl reductases are also widely used. These enzymes require a stoichiometric amount of a hydride source, typically provided by a cofactor like NADPH, which must be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase).[1][3]

Kinetic Resolution

Kinetic resolution is a powerful technique that separates a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

-

Enzymatic Kinetic Resolution (EKR): Lipases are the most common enzymes used for the resolution of secondary alcohols. In a process called transesterification, a lipase selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other, using an acyl donor like vinyl acetate. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic methods. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Candida rugosa (CRL) are frequently employed for this purpose.[10][11][12][13]

Table 3: Comparison of Synthetic Strategies

| Strategy | Catalyst/Enzyme | Key Features | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH), Carbonyl Reductase, Whole-cells (Lactobacillus sp.) | Direct conversion of ketone to a single alcohol enantiomer; mild, aqueous conditions. | >99% |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B, Pseudomonas cepacia) | Separation of a racemic alcohol; one enantiomer is acylated, leaving the other untouched. | >99% for the resolved alcohol/ester |

Applications in Drug Development

Chirality is a fundamental aspect of pharmacology, as the stereochemistry of a drug molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets like enzymes and receptors.[3][4] Chiral secondary alcohols such as this compound are indispensable building blocks because they allow for the precise installation of a stereocenter early in a synthetic sequence.[1][2][9]

Case Study Analogue: (R)-1-[3-(Trifluoromethyl)phenyl]ethanol

The high relevance of this structural motif is exemplified by the closely related compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. This specific chiral alcohol is a key building block for the synthesis of neuroprotective compounds, such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[14] The synthesis of this active pharmaceutical ingredient (API) relies on the high enantiopurity of the starting alcohol to ensure the final product has the correct stereochemistry for its therapeutic effect. The use of the (S)-enantiomer or the racemic mixture would lead to a dramatic loss of efficacy and potentially introduce undesirable side effects.

Mandatory Visualizations

Caption: General workflows for producing enantiopure this compound.

Caption: Mechanism of lipase-catalyzed kinetic resolution (EKR).

Caption: Role of a chiral building block in the drug development pipeline.

Experimental Protocols

Protocol 1: Asymmetric Bioreduction of 3'-Fluoroacetophenone (Adapted)

This protocol is adapted from a well-established procedure for the asymmetric reduction of a structurally similar ketone using a whole-cell biocatalyst.[14][15]

-

Biocatalyst Preparation:

-

Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., a variant of LXCAR) in an appropriate growth medium (e.g., LB medium with antibiotic selection) until reaching the mid-logarithmic growth phase.

-

Induce enzyme expression with IPTG and continue cultivation for 12-16 hours at a reduced temperature (e.g., 20-25 °C).

-

Harvest the cells via centrifugation (e.g., 8000 rpm, 10 min, 4 °C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.

-

-

Asymmetric Reduction:

-

In a reaction vessel, prepare a buffered solution (100 mM phosphate buffer, pH 7.0) containing a cofactor regeneration system (e.g., 1.2 equivalents of isopropanol or glucose).

-

Suspend the prepared wet cells in the buffer to a final concentration of approximately 10-15 g (DCW)/L.

-

Add the substrate, 3'-fluoroacetophenone, to a final concentration of 50-100 mM. The substrate can be added directly or dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.

-

Seal the vessel and place it in an incubator shaker at 30 °C and 200 rpm.

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC or HPLC.

-

-

Work-up and Isolation:

-

Once the reaction reaches completion (typically 12-24 hours), centrifuge the mixture to pellet the cells.

-

Extract the supernatant twice with an equal volume of an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via flash column chromatography on silica gel if necessary. Determine the enantiomeric excess using chiral HPLC or GC.

-

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution

This is a general procedure based on common practices for enzymatic kinetic resolution of secondary alcohols.[12][16]

-

Reaction Setup:

-

To a sealed glass vial, add racemic this compound (1.0 eq.), an appropriate organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE), to a concentration of ~100 mM), and an acyl donor (e.g., vinyl acetate, 2-3 eq.).

-

Add the lipase catalyst (e.g., Novozym 435 or Pseudomonas cepacia lipase, typically 20-50 mg per mmol of substrate).

-

-

Resolution Reaction:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) using a magnetic stirrer or orbital shaker.

-

Monitor the reaction until it approaches 50% conversion. This is critical for achieving high enantiomeric excess for both the unreacted alcohol and the formed ester. Progress can be tracked using TLC, GC, or HPLC.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

The resulting mixture contains one enantiomer of the alcohol and the other as an ester. These two compounds can be readily separated using standard flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

The separated ester can be hydrolyzed back to the pure alcohol enantiomer using mild basic conditions (e.g., K₂CO₃ in methanol) if desired.

-

Analyze both the resolved alcohol and the product from ester hydrolysis by chiral HPLC or GC to determine their respective enantiomeric excesses.

-

References

- 1. pharmtech.com [pharmtech.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esports.bluefield.edu - Chiral Alcohols Synthesis [esports.bluefield.edu]

- 5. Page loading... [guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3′-Fluoracetophenon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. repository.tudelft.nl [repository.tudelft.nl]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Catalysis and Biotransformation of 3'-(Trifluoromethyl)acetophenone for Chiral Synthesis_Chemicalbook [chemicalbook.com]

- 16. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (R)-1-(3-Fluorophenyl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereospecific construction is of paramount importance as the biological activity of enantiomers can differ significantly. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethanol via three distinct and effective methods: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH) with a Ruthenium catalyst, and biocatalytic reduction using a whole-cell catalyst.

Methods Overview

Three primary methods for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethanol are presented, offering researchers a choice between classic organocatalysis, transition-metal catalysis, and green biocatalysis.

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 3-fluoroacetophenone, with a borane source. The predictability and high enantioselectivity of the CBS reduction make it a widely adopted method in organic synthesis.[1][2][3]

-

Asymmetric Transfer Hydrogenation (ATH): This protocol utilizes a Ruthenium(II) complex with a chiral diamine ligand to catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to 3-fluoroacetophenone, affording the chiral alcohol with high enantiomeric excess.[4][5]

-

Biocatalytic Reduction: This environmentally benign approach uses whole-cell biocatalysts, such as recombinant E. coli expressing a carbonyl reductase or yeasts like Candida parapsilosis, to achieve the highly enantioselective reduction of 3-fluoroacetophenone.[6][7][8]

Data Presentation

The following table summarizes the quantitative data for the three described methods for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethanol.

| Method | Catalyst | Substrate | Reducing Agent/Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) | 3-Fluoroacetophenone | Borane-dimethyl sulfide (BH3·SMe2) | THF | 25 | 1 | >95 | >98 |

| Asymmetric Transfer Hydrogenation | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | 3-Fluoroacetophenone | Isopropanol/Water (9:1) | Isopropanol | 80 | 12 | 92 | 99 |

| Biocatalytic Reduction | Candida parapsilosis (whole cells) | 3-Fluoroacetophenone | Glucose (co-substrate) | Phosphate Buffer (pH 7.0) | 30 | 24 | 85 | >99 |

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 3-fluoroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

-

3-Fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, 2 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-